3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline
Overview
Description
3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline is a chemical compound that features a piperazine ring substituted with an acetyl group and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Acetylation: The piperazine ring is then acetylated using acetic anhydride under reflux conditions to introduce the acetyl group.
Introduction of the Fluoroaniline Moiety: The final step involves the nucleophilic aromatic substitution reaction where the acetylated piperazine is reacted with 4-fluoroaniline in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the fluoroaniline moiety can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 3-(4-Carboxyl-piperazin-1-YL)-4-fluoroaniline.
Reduction: Formation of 3-(4-Acetyl-piperazin-1-YL)-4-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline involves its interaction with specific molecular targets such as enzymes or receptors. The acetyl group and fluoroaniline moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline
- 3-(4-Acetyl-piperazin-1-YL)-4-bromoaniline
- 3-(4-Acetyl-piperazin-1-YL)-4-iodoaniline
Uniqueness
3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline is unique due to the presence of the fluoro group, which can enhance its metabolic stability and binding affinity compared to its chloro, bromo, and iodo analogs. The fluoro group also imparts distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[4-(5-amino-2-fluorophenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNPGSUPPCTQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508440 | |
Record name | 1-[4-(5-Amino-2-fluorophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-84-2 | |
Record name | 1-[4-(5-Amino-2-fluorophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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